molecular formula C16H13FO2 B15077095 (2E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

(2E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B15077095
M. Wt: 256.27 g/mol
InChI Key: AOINTYAZKYYNGN-UHFFFAOYSA-N
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Description

(2E)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridging two aromatic rings: a 4-fluorophenyl group (ring A) and a 4-methoxyphenyl group (ring B). Its synthesis is optimized via sonochemical methods, which offer superior energy efficiency and crystallinity compared to conventional approaches . The fluorine and methoxy substituents influence its electronic properties, solubility, and intermolecular interactions, making it a subject of comparative studies with structurally analogous compounds.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOINTYAZKYYNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-fluoroacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial production, the same Claisen-Schmidt condensation reaction can be scaled up. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one depends on its specific biological activity. For example, if it exhibits anticancer properties, it may interact with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Substituent Effects on Molecular Geometry and Stability

Compound Substituents (Ring A/B) Key Findings Reference
Target compound 4-F (A), 4-OCH₃ (B) Enhanced crystallinity via sonochemical synthesis; moderate electronegativity
(E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 3-Br-4-OCH₃ (A), 4-OCH₃ (B) Similar geometry but lower stability due to bromine’s steric effects
(E)-1-(4-Chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone 4-Cl-5-I (A), 4-OCH₃ (B) Higher IC₅₀ (13.82 μM) due to reduced electronegativity vs. fluorine
(E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-OH (A), 4-OCH₃ (B) Improved solubility but lower chemical stability vs. fluorinated analogues
  • Key Insight : Fluorine’s high electronegativity and small atomic radius enhance electronic stability and intermolecular interactions (e.g., C–H···F bonds) compared to bulkier groups like bromine or polar groups like hydroxyl .

Table 2: Inhibitory Activity (IC₅₀) and Antifungal Effects

Compound Target Activity IC₅₀/ MIC Value Notes Reference
Target compound Not reported N/A Structural analog of active chalcones -
Cardamonin (Cluster 5) Enzyme inhibition 4.35 μM Highest activity due to unsubstituted ring B
2j: (E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone Enzyme inhibition 4.70 μM High electronegativity (Br, F) enhances activity
PAAPM (N-(4[(2E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one] acetamide) SARS-CoV-2 Spike protein Strong interaction Methoxy group contributes to binding
(2E)-1-(4’-Aminophenyl)-3-(4-fluorophenyl)-prop-2-en-1-one Antifungal (T. rubrum) MIC = 0.07 µg/mL Fluorine enhances membrane penetration
  • Key Insight : The target compound’s 4-methoxy group may reduce potency compared to halogenated derivatives (e.g., 2j), as methoxy’s lower electronegativity diminishes electronic interactions with biological targets . However, its fluorine substituent likely improves bioavailability, as seen in antifungal chalcones .

Biological Activity

(2E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

  • Chemical Formula : C₁₆H₁₃F0₂
  • Molecular Weight : 256.276 g/mol
  • CAS Number : 2965-64-2

Biological Activity Overview

Chalcones exhibit a wide range of biological activities. The specific compound this compound has been studied for its anticancer properties, among others.

Anticancer Activity

Research has shown that chalcones can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines, including HeLa and MCF7.

Cell Line IC50 (µM) Mechanism of Action
HeLa15.3Induction of apoptosis
MCF712.8Cell cycle arrest
HCT11618.5Inhibition of CDK2/9

The mechanisms through which this compound exerts its effects include:

  • Apoptosis Induction : The compound triggers both early and late apoptosis in cancer cells, evidenced by increased levels of caspase activation.
  • Cell Cycle Arrest : It has been observed to halt the cell cycle at the G1/S phase transition, preventing further proliferation.
  • Inhibition of Kinases : The compound shows inhibitory activity against cyclin-dependent kinases (CDK), which are critical for cell cycle regulation.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on HeLa Cells : A study reported that treatment with this compound resulted in a significant increase in apoptotic cells compared to controls, with an observed total apoptosis rate of approximately 42% .
  • MCF7 Cell Line Evaluation : The same compound was tested on MCF7 cells, showing an IC50 value of 12.8 µM, indicating potent anticancer activity .

Structural Insights

The crystal structure analysis reveals that the compound possesses a planar configuration conducive to π–π stacking interactions, which may enhance its biological activity. The intermolecular interactions include hydrogen bonding and π–π stacking that stabilize the crystal lattice .

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